molecular formula C5H10O3 B1610717 (2S,3R)-3-hydroxy-2-methylbutanoic acid CAS No. 71526-30-2

(2S,3R)-3-hydroxy-2-methylbutanoic acid

Cat. No.: B1610717
CAS No.: 71526-30-2
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid has been primarily detected in urine. Within the cell, 3-hydroxy-2-methyl-[R-(R, S)]-butanoic acid is primarily located in the cytoplasm and adiposome.

Properties

CAS No.

71526-30-2

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

VEXDRERIMPLZLU-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)C(=O)O

SMILES

CC(C(C)O)C(=O)O

Canonical SMILES

CC(C(C)O)C(=O)O

71526-30-2
66729-02-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxy-2-methylbutanoic acid
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(2S,3R)-3-hydroxy-2-methylbutanoic acid
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(2S,3R)-3-hydroxy-2-methylbutanoic acid
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(2S,3R)-3-hydroxy-2-methylbutanoic acid
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Reactant of Route 6
(2S,3R)-3-hydroxy-2-methylbutanoic acid

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